molecular formula C20H18F3N3O B14998339 4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B14998339
M. Wt: 373.4 g/mol
InChI Key: VNGBBCKOYMEMQI-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a methoxyphenyl group, a phenylethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the phenylethyl group can be added through a Friedel-Crafts alkylation. The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s trifluoromethyl group imparts hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Research: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-methylpyrimidin-2-amine: Similar structure but lacks the trifluoromethyl group.

    4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-chloropyrimidin-2-amine: Similar structure but has a chlorine atom instead of the trifluoromethyl group.

Uniqueness

4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets.

Properties

Molecular Formula

C20H18F3N3O

Molecular Weight

373.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-N-(1-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C20H18F3N3O/c1-13(14-7-4-3-5-8-14)24-19-25-17(12-18(26-19)20(21,22)23)15-9-6-10-16(11-15)27-2/h3-13H,1-2H3,(H,24,25,26)

InChI Key

VNGBBCKOYMEMQI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=CC=C3)OC

Origin of Product

United States

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